2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide” has been reported in the literature . For instance, 2,3-Dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones were obtained by condensing a key intermediate with carbon disulfide . A further oxidation of these thiones gave their corresponding oxo-analogues .Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazolin-5-yl moiety, a benzyl group, a thio group, a 4-fluorobenzyl group, and a propanamide group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” have not been reported, compounds with similar structures have been used in various chemical reactions. For example, 2-Benzylimidazoline has been used in the preparation of phenyl-2,3-dihydroimidazo[1,2-a]pyridinone derivatives via condensation with a series of β-keto esters .Scientific Research Applications
Reaction Pathways and Derivative Synthesis
The synthesis and reaction pathways of related imidazo[1,2-c]quinazolin derivatives have been explored, revealing insights into the chemical reactions and potential for creating novel compounds. For instance, the reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate in boiling acetic acid leads to the formation of novel 2,3-dihydro-3-thioxoimidazo[1,5-c]quinazolin-5(6H)-ones, highlighting a pathway for synthesizing thioxo derivatives (Vladimír Mrkvička et al., 2010). This demonstrates the chemical versatility and potential for the development of related compounds with specific properties.
Antitumor Properties and Molecular Docking Studies
A series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones was synthesized and evaluated for in vitro antitumor activity. Certain derivatives exhibited excellent antitumor properties, underscoring the potential of quinazolinone analogues in cancer therapy (A. El-Azab et al., 2017). Molecular docking studies further supported these findings by showing how these compounds could bind to the EGFR kinase enzyme, suggesting a mechanism of action that could be exploited in the design of new antitumor agents.
Biological Activity and Synthesis Techniques
The synthesis and evaluation of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone revealed compounds with significant bioactivity against pathogens like Ralstonia solanacearum and Gibberella zeae (Zhigang Zeng et al., 2016). Such studies indicate the broader implications of quinazolinone derivatives in developing treatments for microbial infections.
Antimicrobial Applications
A novel series of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety showed promising antimicrobial activities, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Boren Yan et al., 2016). Such findings underscore the utility of quinazolinone derivatives in the search for new antimicrobial agents.
Mechanism of Action
Target of Action
The primary targets of the compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play crucial roles in cellular signaling networks and cancer treatment .
Mode of Action
The compound this compound interacts with its targets by inhibiting their activities . This results in multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound this compound affects the PI3K and HDAC pathways . The inhibition of these pathways leads to antiproliferative activities against certain cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of multiple epigenetic modifications affecting signaling networks . These modifications act synergistically with the inhibition of PI3K and HDAC, leading to potent antiproliferative activities against certain cancer cells .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2S/c1-17(25(33)29-16-19-11-13-20(28)14-12-19)35-27-31-22-10-6-5-9-21(22)24-30-23(26(34)32(24)27)15-18-7-3-2-4-8-18/h2-14,17,23H,15-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYELANWUHLCZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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